molecular formula C21H19NO2 B7839281 4-[hydroxy(diphenyl)methyl]-N-methylbenzamide

4-[hydroxy(diphenyl)methyl]-N-methylbenzamide

Cat. No.: B7839281
M. Wt: 317.4 g/mol
InChI Key: OIAMQAMODSAQDR-UHFFFAOYSA-N
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Description

4-[Hydroxy(diphenyl)methyl]-N-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy and diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[hydroxy(diphenyl)methyl]-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzamide with diphenylmethanol in the presence of a catalyst to form the desired product. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Organic solvents such as dichloromethane or toluene are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(diphenyl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide core can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-[Hydroxy(diphenyl)methyl]-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[hydroxy(diphenyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, affecting their function. The diphenylmethyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Hydroxy(diphenyl)methyl]-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, diphenylmethyl, and benzamide groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-22-20(23)16-12-14-19(15-13-16)21(24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,24H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAMQAMODSAQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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